N-Cyclopropylammelide
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Overview
Description
N-Cyclopropylammelide is a chemical compound with the molecular formula C6H8N4O2. It is a dihydroxy-1,3,5-triazine derivative, specifically consisting of ammelide bearing an N-cyclopropyl substituent
Mechanism of Action
Target of Action
N-Cyclopropylammelide is a dihydroxy-1,3,5-triazine
Mode of Action
As a derivative of ammelide , it may share similar interactions with its targets
Biochemical Pathways
This compound is involved in certain metabolic pathways in mice
Result of Action
As a metabolite in mice , it likely plays a role in certain metabolic processes. More research is needed to understand the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopropylammelide can be synthesized through the reaction of ammelide with cyclopropylamine. The reaction typically involves heating ammelide with cyclopropylamine in a suitable solvent under controlled conditions to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylammelide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .
Scientific Research Applications
N-Cyclopropylammelide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in various chemical reactions.
Biology: It serves as a metabolite in certain biological pathways, particularly in mouse metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Comparison with Similar Compounds
N-Isopropylammelide: This compound is structurally similar to N-Cyclopropylammelide, with an isopropyl group instead of a cyclopropyl group.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNVGTGPKHCQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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